molecular formula C20H23N3O4 B2735863 1-(3,4-dimethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea CAS No. 941902-70-1

1-(3,4-dimethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

Cat. No.: B2735863
CAS No.: 941902-70-1
M. Wt: 369.421
InChI Key: VSRPMHUGKHNCFL-UHFFFAOYSA-N
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Description

1-(3,4-dimethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a useful research compound. Its molecular formula is C20H23N3O4 and its molecular weight is 369.421. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Structural Analysis of Novel Indole Derivatives : A study focused on the synthesis and characterization of novel indole-based derivatives, including X-ray diffraction (XRD) studies to evaluate bond angles, lengths, and specific space groups. Density Functional Theory (DFT) was used to investigate optimized geometry and nonlinear optical (NLO) properties, suggesting potential high-tech applications for these molecules (Tariq et al., 2020).

Applications in Material Science

  • Corrosion Inhibition Performance of Triazinyl Urea Derivatives : Research on the efficacy of triazinyl urea derivatives as corrosion inhibitors for mild steel in acidic solutions demonstrated the potential of these compounds in protecting metals against corrosion, highlighting their utility in industrial applications (Mistry et al., 2011).

Applications in Analytical Chemistry

  • N-Acylureido Functionality in Solvatochromic Fluorescence Probes : A study on the solvatochromism of N,N'-dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea for detecting analytes like alcohols, carboxylic acids, and fluoride ions through fluorescence properties, indicating the role of urea derivatives in developing sensitive analytical tools (Bohne et al., 2005).

Applications in Organic Synthesis

  • FeCl3-catalyzed Deprotection of Methoxyphenylmethyl-protected Alcohols : This paper describes the effective catalysis by FeCl3 in deprotecting methoxyphenylmethyl-type ethers, showcasing the importance of urea derivatives in facilitating reactions in organic synthesis (Sawama et al., 2015).

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-25-11-10-23-13-16(15-6-4-5-7-17(15)23)22-20(24)21-14-8-9-18(26-2)19(12-14)27-3/h4-9,12-13H,10-11H2,1-3H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRPMHUGKHNCFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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